Introduction: A Versatile Bifunctional Building Block
Introduction: A Versatile Bifunctional Building Block
An In-Depth Technical Guide to 3-Bromo-5-(bromomethyl)benzonitrile
A Note on Chemical Identity: This guide focuses on the chemical compound 3-Bromo-5-(bromomethyl)benzonitrile , which is frequently utilized in synthetic and medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 124289-24-3 .[1][2][3][4][5] The topic provided, "3-(Bromomethyl)-5-methylbenzonitrile," refers to a distinct chemical entity. This document will exclusively detail the properties, synthesis, and applications of the former, more extensively documented compound.
3-Bromo-5-(bromomethyl)benzonitrile is a bifunctional organic compound that has emerged as a significant building block for researchers, particularly those in the fields of drug discovery and materials science.[1] Its synthetic utility is derived from its three distinct reactive sites: a highly reactive benzylic bromide (the bromomethyl group), a nitrile group that can undergo various transformations, and an aryl bromide amenable to cross-coupling reactions.[6] This unique combination of functional groups allows for a chemoselective approach to synthesis, enabling the targeted modification of one part of the molecule while preserving the others.[6]
The enhanced reactivity of the benzylic bromide is a key feature, making it an excellent electrophile for a wide array of nucleophilic substitution reactions under mild conditions.[1][6] This reactivity is attributed to the resonance stabilization of the carbocation or radical intermediate by the adjacent aromatic ring.[1] The presence of the electron-withdrawing cyano and bromo groups on the aromatic ring further modulates the electronic properties of the molecule.[1] This guide provides a comprehensive overview of the physicochemical properties, core reactivity, synthetic applications, and safety considerations for 3-Bromo-5-(bromomethyl)benzonitrile.
Physicochemical and Spectroscopic Data
A summary of the key properties and identifiers for 3-Bromo-5-(bromomethyl)benzonitrile is provided below.
| Property | Value | Reference(s) |
| CAS Number | 124289-24-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅Br₂N | [1][4][5] |
| Molecular Weight | 274.94 g/mol | [1][4][5] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [3] |
| InChI Key | ZOHGEUWDTPFLKJ-UHFFFAOYSA-N | [4][5] |
| SMILES | N#CC1=CC(Br)=CC(CBr)=C1 | [3][5] |
Spectroscopic data, such as Mass Spectrometry (GC-MS), is available for this compound and can be accessed through specialized databases.[7]
Core Reactivity and Synthetic Strategy
The synthetic utility of 3-Bromo-5-(bromomethyl)benzonitrile is centered on the differential reactivity of its three functional groups. A logical synthetic approach typically prioritizes reactions at the most labile site, the bromomethyl group, under conditions that do not affect the nitrile or the aryl bromide.[6]
Reactivity of the Bromomethyl Group
The bromomethyl group is the most reactive site and is highly susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism.[6] The benzylic position also provides significant resonance stabilization to a carbocation intermediate, allowing for an S(_N)1 pathway under certain conditions.[1] This high reactivity allows for the introduction of a wide variety of functional groups, including ethers, amines, and other carbon-based substituents.[6]
Reactivity of the Aryl Bromide
The aryl bromide is significantly less reactive than the benzylic bromide towards nucleophilic substitution. However, it is an excellent handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[6][8] This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[8]
Reactivity of the Nitrile Group
The nitrile group is the most robust of the three functional groups and typically requires more vigorous conditions for transformation.[6] It can be hydrolyzed to a carboxylic acid under acidic or basic conditions or reduced to a primary amine.[6] The nitrile group plays a crucial role in modulating the electronic properties of the molecule and can act as a bioisostere for other functional groups in drug design.[9]
Key Synthetic Transformations and Protocols
The following section details established protocols for key reactions involving 3-Bromo-5-(bromomethyl)benzonitrile.
Nucleophilic Substitution at the Bromomethyl Group
These reactions are typically carried out under mild conditions, preserving the integrity of the aryl bromide and nitrile functionalities.[6]
A. O-Alkylation of Alcohols (Ether Formation)
This protocol is useful for introducing linkers or protected hydroxyl groups.[6]
Protocol:
-
Dissolve the alcohol (1.0 eq.) in a polar aprotic solvent such as DMF or THF.
-
Add a non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 30 minutes at 0°C to facilitate the formation of the alkoxide.
-
Add a solution of 3-Bromo-5-(bromomethyl)benzonitrile (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
B. N-Alkylation of Amines
This protocol describes the reaction with a primary or secondary amine.[6]
Protocol:
-
Dissolve the amine (1.0 eq.) and 3-Bromo-5-(bromomethyl)benzonitrile (1.05 eq.) in a solvent like acetonitrile or DMF.
-
Add a mild inorganic base such as K₂CO₃ or Cs₂CO₃ (2-3 eq.) to act as a proton scavenger.
-
Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours, monitoring by TLC or LC-MS.
-
After completion, filter off the inorganic base.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent.[6]
Suzuki-Miyaura Coupling at the Aryl Bromide
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is widely used in the pharmaceutical industry.[8] Standard conditions generally favor selective coupling at the aryl bromide position.[8]
Materials:
-
3-Bromo-5-(bromomethyl)benzonitrile
-
Arylboronic acid or boronic ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if required, e.g., PCy₃·HBF₄, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)[8]
Protocol:
-
Reaction Setup: To a dry round-bottom flask, add 3-Bromo-5-(bromomethyl)benzonitrile (1.0 eq.), the arylboronic acid or ester (1.1 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.2 mol%), the ligand (e.g., PCy₃·HBF₄, 0.4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Add the anhydrous solvent and degassed water via syringe (a typical ratio is 10:1 organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[8]
Safety and Handling
3-Bromo-5-(bromomethyl)benzonitrile is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction).[2][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10][11] In case of insufficient ventilation, wear suitable respiratory equipment.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11] Handle in a well-ventilated area, preferably in a fume hood.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store under an inert atmosphere.[3]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[10] For skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing.[10] If inhaled, remove to fresh air.[10] If swallowed, do NOT induce vomiting and seek immediate medical attention.[10]
Conclusion
3-Bromo-5-(bromomethyl)benzonitrile is a highly valuable and versatile building block in modern organic synthesis. Its unique arrangement of three distinct functional groups with orthogonal reactivity allows for the strategic and selective construction of complex molecules. The ability to first perform nucleophilic substitutions at the highly reactive benzylic bromide, followed by metal-catalyzed cross-coupling at the aryl bromide, provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. A thorough understanding of its reactivity and proper handling are essential for its effective and safe utilization in a research setting.
References
- BenchChem. (n.d.). Reactivity of the bromomethyl group in 3-Bromo.
- MilliporeSigma. (n.d.). 3-Bromo-5-(bromomethyl)benzonitrile | 124289-24-3.
- BenchChem. (n.d.). Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile.
- BLD Pharm. (n.d.). 124289-24-3|3-Bromo-5-(bromomethyl)benzonitrile.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-(bromomethyl)benzonitrile | 124289-24-3.
- AiFChem. (n.d.). 124289-24-3 | 3-Bromo-5-(bromomethyl)benzonitrile.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
- SpectraBase. (n.d.). 3-Bromo-5-(bromomethyl)benzonitrile - Optional[MS (GC)] - Spectrum.
- (n.d.). SAFETY DATA SHEET.
- Merck. (n.d.). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2025, October 29). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Application of Nitrile in Drug Design.
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